Cas no 2171673-47-3 (4-(4,4-dimethylpiperidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid)

4-(4,4-dimethylpiperidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(4,4-dimethylpiperidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid
- 2171673-47-3
- EN300-1504229
- 4-(4,4-dimethylpiperidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
-
- インチ: 1S/C26H30N2O5/c1-26(2)11-13-28(14-12-26)24(31)22(15-23(29)30)27-25(32)33-16-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,21-22H,11-16H2,1-2H3,(H,27,32)(H,29,30)
- InChIKey: ABCMVUDJLVDESA-UHFFFAOYSA-N
- SMILES: O=C(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC(C)(C)CC1
計算された属性
- 精确分子量: 450.21547206g/mol
- 同位素质量: 450.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 33
- 回転可能化学結合数: 7
- 複雑さ: 706
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.8
- トポロジー分子極性表面積: 95.9Ų
4-(4,4-dimethylpiperidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1504229-250mg |
4-(4,4-dimethylpiperidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171673-47-3 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1504229-500mg |
4-(4,4-dimethylpiperidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171673-47-3 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1504229-50mg |
4-(4,4-dimethylpiperidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171673-47-3 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1504229-5000mg |
4-(4,4-dimethylpiperidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171673-47-3 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1504229-10000mg |
4-(4,4-dimethylpiperidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171673-47-3 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1504229-100mg |
4-(4,4-dimethylpiperidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171673-47-3 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1504229-2500mg |
4-(4,4-dimethylpiperidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171673-47-3 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1504229-1000mg |
4-(4,4-dimethylpiperidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171673-47-3 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1504229-1.0g |
4-(4,4-dimethylpiperidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
2171673-47-3 | 1g |
$0.0 | 2023-06-05 |
4-(4,4-dimethylpiperidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid 関連文献
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
4-(4,4-dimethylpiperidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acidに関する追加情報
Research Briefing on 4-(4,4-dimethylpiperidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid (CAS: 2171673-47-3)
The compound 4-(4,4-dimethylpiperidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid (CAS: 2171673-47-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a critical intermediate in the synthesis of peptide-based therapeutics and drug delivery systems. The presence of both the Fmoc (9-fluorenylmethoxycarbonyl) protecting group and the 4,4-dimethylpiperidine moiety makes it a versatile building block for the development of novel bioactive compounds.
Recent studies have focused on the application of this compound in the synthesis of peptide conjugates and prodrugs. The Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild conditions. The incorporation of the 4,4-dimethylpiperidine moiety enhances the lipophilicity and membrane permeability of the resulting peptides, which is crucial for improving their pharmacokinetic properties. Researchers have reported that derivatives of this compound exhibit improved bioavailability and targeted delivery capabilities, making them promising candidates for the treatment of various diseases, including cancer and neurodegenerative disorders.
In a recent publication in the Journal of Medicinal Chemistry, a team of researchers demonstrated the utility of 4-(4,4-dimethylpiperidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid in the development of peptide-based inhibitors for protein-protein interactions (PPIs). The study highlighted the compound's ability to serve as a scaffold for the design of high-affinity ligands, which can disrupt critical PPIs involved in disease pathways. The researchers employed a combination of computational modeling and synthetic chemistry to optimize the structure of the compound, resulting in derivatives with enhanced binding affinity and selectivity.
Another area of interest is the use of this compound in the development of prodrugs. A study published in Bioorganic & Medicinal Chemistry Letters explored its application in the synthesis of prodrugs for poorly soluble active pharmaceutical ingredients (APIs). The researchers found that conjugating the APIs with this compound significantly improved their solubility and stability, while maintaining their therapeutic efficacy. This approach has the potential to address one of the major challenges in drug development—the poor bioavailability of hydrophobic drugs.
In conclusion, 4-(4,4-dimethylpiperidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid (CAS: 2171673-47-3) represents a valuable tool in the field of chemical biology and pharmaceutical research. Its unique structural features and versatility make it an attractive candidate for the development of peptide-based therapeutics, prodrugs, and other bioactive compounds. Ongoing research is expected to further elucidate its potential applications and optimize its properties for clinical use.
2171673-47-3 (4-(4,4-dimethylpiperidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid) Related Products
- 1005301-11-0(3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide)
- 17764-18-0(1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride)
- 93877-26-0(1-(4-phenylphenyl)cyclopentane-1-carboxylic acid)
- 201016-22-0(N-Me-lys(z)-oh)
- 1805927-05-2(3-(Aminomethyl)-4-iodo-2-methoxy-6-(trifluoromethoxy)pyridine)
- 1030776-80-7(5,6-dichloro-N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide)
- 2172470-02-7(4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylazetidin-3-yl}butanoic acid)
- 1261447-01-1(3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine)
- 1456695-29-6(Ethyl 3-formylcyclobutane-1-carboxylate)
- 1071-30-3(Ethanol, 2-(methylamino)-, hydrogen sulfate (ester))




